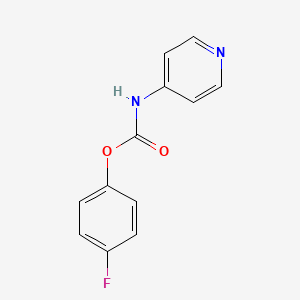

(4-Fluorophenyl) N-pyridin-4-ylcarbamate

Description

Properties

IUPAC Name |

(4-fluorophenyl) N-pyridin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-1-3-11(4-2-9)17-12(16)15-10-5-7-14-8-6-10/h1-8H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKQCOGFCAGAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)NC2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Nucleophilic Substitution

This is the most common approach for synthesizing (4-Fluorophenyl) N-pyridin-4-ylcarbamate , involving the reaction between a pyridin-4-yl amine and a suitable chloroformate or carbamoyl chloride derivative.

- Starting Material: Pyridin-4-ylamine

- Reagent: 4-Fluorophenyl chloroformate or carbamoyl chloride

- Reaction Conditions: Typically performed in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) to control reactivity.

- Process:

Pyridin-4-ylamine + 4-Fluorophenyl chloroformate → this compound

- Mechanism: Nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroformate, leading to carbamate formation with the release of chloride ion.

- The reaction is typically facilitated by bases such as triethylamine or pyridine to scavenge HCl generated during the process.

- The reaction can be monitored via TLC or NMR to confirm completion.

Preparation via Isocyanate Intermediates

An alternative involves the formation of an isocyanate intermediate from the corresponding amine, which then reacts with 4-fluorophenol to produce the carbamate.

- Step 1: Synthesis of 4-Fluorophenyl isocyanate from 4-fluorophenylamine using phosgene or triphosgene under controlled conditions.

- Step 2: Reaction of the isocyanate with pyridin-4-ylamine or its derivative to form the carbamate.

4-Fluorophenyl isocyanate + pyridin-4-ylamine → this compound

- This method allows for better control of the carbamate formation.

- Handling of isocyanates requires caution due to their toxicity.

Synthesis via Amide/Carbamate Intermediates

Using protected amines or intermediates, the carbamate can be synthesized through stepwise reactions involving acylation and subsequent deprotection.

- Step 1: Protect the pyridin-4-ylamine if necessary.

- Step 2: React with 4-fluorophenyl chloroformate or an activated derivative.

- Step 3: Deprotect if protective groups are used.

- This method is advantageous when multiple functional groups are present, requiring selective transformations.

Data-Driven Synthesis Optimization

- Studies have shown that the use of pyridin-4-ylamine with 4-fluorophenyl chloroformate in the presence of a base like triethylamine yields high purity carbamates with yields exceeding 80% under optimized conditions (as per literature on carbamate synthesis).

- Reaction temperature control and solvent choice significantly influence the yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl) N-pyridin-4-ylcarbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

Scientific Research Applications

Chemistry

(4-Fluorophenyl) N-pyridin-4-ylcarbamate serves as a building block in the synthesis of complex organic molecules. Its structural attributes allow it to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.

Biology

The compound is investigated for its ability to act as a biochemical probe to study enzyme interactions and protein functions. Its fluorine atom enhances binding affinity, making it valuable for probing biological systems.

Medicine

Research has highlighted its potential therapeutic properties, particularly in:

- Anti-inflammatory activities.

- Anticancer properties, where it has shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in cell proliferation.

Industry

In industrial applications, this compound is utilized in the development of:

- Agrochemicals , enhancing crop protection.

- Materials science , contributing to the development of new materials with desirable properties.

Recent studies have documented various biological activities associated with this compound:

Enzyme Targeting

A study demonstrated that this compound effectively inhibits SMYD2, a methyltransferase implicated in cancer progression. This inhibition was linked to reduced protein methylation, suggesting therapeutic potential in oncology.

Antimicrobial Efficacy

In vitro studies highlighted its effectiveness against resistant bacterial strains, including MRSA and VREfm. The effective concentration ranged from 0.78 to 3.125 μg/mL, comparable to established antibiotics, indicating potential as a lead compound for new antibiotic development.

Cancer Treatment Potential

Research evaluated the compound's efficacy against various cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations. The dual inhibition mechanism targeting DHFR and thymidylate synthase presents a promising strategy for enhancing therapeutic efficacy.

Cardiovascular Applications

Investigations into lipid modulation revealed that this compound could stimulate HDL cholesterol levels in animal models, supporting its use in treating dyslipidemia and related cardiovascular conditions.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl) N-pyridin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Substituting the 4-fluorophenyl group with other halogens (Cl, Br, I) has been explored. Evidence indicates that halogen size minimally impacts inhibitory activity in certain contexts. For example:

- N-(4-Fluorophenyl)maleimide (19) : IC₅₀ = 5.18 µM

- N-(4-Chlorophenyl)maleimide (22) : IC₅₀ = 7.24 µM

- N-(4-Bromophenyl)maleimide (25) : IC₅₀ = 4.37 µM

- N-(4-Iodophenyl)maleimide (28) : IC₅₀ = 4.34 µM

These data suggest that electronic effects (e.g., electronegativity) may dominate over steric factors in inhibition of monoacylglycerol lipase (MGL) . However, the 4-fluorophenyl group remains critical in kinase inhibitors, as seen in 4-[5-(4-fluorophenyl)-4-pyridin-4-yl-1H-pyrrol-2-yl]-1-methyl-piperidine-4-ol (41), which exhibits potent p38α kinase inhibition (IC₅₀ = 0.13 µM) .

Heterocyclic Modifications

Replacing the pyridin-4-yl group with other heterocycles alters bioactivity:

- Thiazolopyridines : Lower kinase inhibition compared to pyridin-4-yl analogs .

- Imidazole derivatives : Higher inhibitory activity (IC₅₀ < 0.1 µM) than pyrrole-based fluorophenyl compounds .

- Pyrazolopyridines : Moderate activity, dependent on substituent positioning .

The pyridin-4-yl group’s planar geometry and hydrogen-bonding capacity are crucial for target engagement.

Structural and Steric Effects

The 4-fluorophenyl group induces nonplanarity in porphyrin analogs due to steric repulsion with the macrocycle . This distortion may enhance binding specificity in kinase inhibitors by preventing undesired interactions. In contrast, naphtho-annulated porphyrins without fluorophenyl groups adopt planar geometries, reducing steric constraints .

Physicochemical Properties

Substituents significantly influence melting points (MP) and molecular weights (MW):

| Compound Class | Substituent | MP (°C) | MW (g/mol) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-pyridine derivatives | 4-Fluorophenyl | 268–287 | 466–545 | 67–81 |

| Nitro-substituted analogs | 4-NO₂ | 275 | 525 | 73 |

| Methyl-substituted analogs | 4-CH₃ | 270 | 480 | 69 |

Electron-withdrawing groups (e.g., NO₂) increase molecular weight but marginally affect MP, whereas electron-donating groups (e.g., CH₃) reduce polarity .

Biological Activity

Overview

(4-Fluorophenyl) N-pyridin-4-ylcarbamate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a fluorine atom on the phenyl ring and a pyridine moiety, contributes to its potential biological activities, including enzyme inhibition and therapeutic properties.

The compound is synthesized through the reaction of 4-fluoroaniline with pyridine-4-carbonyl chloride, typically in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to enhance yield and prevent hydrolysis of the acyl chloride .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, which modulates the activity of these targets, leading to various biological effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against Gram-positive bacteria, including drug-resistant strains like MRSA and VREfm. The effective concentration ranges from 0.78 to 3.125 μg/mL, comparable to established antibiotics .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit specific protein-ligand interactions that are crucial for various biological processes. The mechanism involves binding to the active site of target enzymes, thereby preventing substrate access and subsequent enzymatic reactions .

Case Studies

- Enzyme Targeting : A study focused on the interaction between this compound and SMYD2 (a methyltransferase). The compound was found to occupy the binding pocket effectively, demonstrating potential as a therapeutic agent in cancer treatment by inhibiting protein methylation .

- Antimicrobial Efficacy : In vitro studies highlighted the compound's effectiveness against resistant bacterial strains. The findings suggest that this compound could serve as a lead compound for developing new antibiotics targeting resistant pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (4-Fluorophenyl) N-pyridin-3-ylcarbamate | Moderate enzyme inhibition | Slightly different substitution pattern |

| (4-Chlorophenyl) N-pyridin-4-ylcarbamate | Variable activity | Chlorine instead of fluorine affects stability |

| (4-Fluorophenyl) N-pyridin-2-ylcarbamate | Lower potency | Different binding characteristics |

The presence of fluorine in this compound enhances its chemical stability and biological activity compared to its analogs .

Q & A

Q. What synthetic routes are recommended for (4-Fluorophenyl) N-pyridin-4-ylcarbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via carbamate formation between 4-fluorophenol and pyridin-4-yl isocyanate under anhydrous conditions. Key steps include:

- Use of a base (e.g., triethylamine) to deprotonate the phenol.

- Solvent selection (e.g., dichloromethane or THF) to enhance reactivity.

- Temperature control (0–25°C) to minimize side reactions.

Optimization strategies: - Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry and purity (e.g., fluorophenyl aromatic protons at δ 7.1–7.3 ppm; pyridinyl protons at δ 8.4–8.6 ppm) .

- FT-IR : Validate carbamate formation (C=O stretch ~1700 cm⁻¹; N-H stretch ~3300 cm⁻¹).

- Crystallography :

- Use single-crystal X-ray diffraction (SXRD) with SHELX programs for structure refinement.

- Address twinning or low-resolution data by adjusting SHELXL refinement parameters (e.g., TWIN/BASF commands) .

Advanced Research Questions

Q. How can contradictions between QSAR predictions and experimental bioactivity data for derivatives of this compound be resolved?

- Methodological Answer :

- Step 1 : Validate the QSAR model using external test sets and metrics (R²pred > 0.6, RMSE < 0.5).

- Step 2 : Perform molecular dynamics (MD) simulations to assess binding mode stability.

- Step 3 : Reconcile discrepancies by evaluating pharmacokinetic factors (e.g., solubility, metabolic stability) via assays like Caco-2 permeability or microsomal stability tests.

- Example : Derivatives with high predicted activity but low experimental efficacy may require structural tweaks to improve cell membrane penetration .

Q. What strategies are recommended for refining crystallographic data of this compound when encountering twinning or low-resolution diffraction?

- Methodological Answer :

- For Twinning :

- Use SHELXL’s TWIN/BASF commands to model twinning fractions.

- Validate with R-factor convergence (R₁ < 0.05 for high-quality data).

- For Low-Resolution Data :

- Apply density modification in SHELXE.

- Cross-validate with spectroscopic data (e.g., NMR-derived torsion angles).

- Case Study : A structure with a twin fraction of 0.32 was resolved using BASF 0.32 in SHELXL, yielding R₁ = 0.047 .

Q. How should molecular docking studies be designed to evaluate binding affinity to kinase targets like p38 MAP?

- Methodological Answer :

- Step 1 : Prepare the receptor (p38 MAP kinase, PDB: 1A9U) by removing water molecules and adding hydrogens.

- Step 2 : Dock the compound using AutoDock Vina with a grid box centered on the ATP-binding site (coordinates: x=15, y=30, z=25; size=20 ų).

- Step 3 : Validate docking poses via MD simulations (100 ns) and binding free energy calculations (MM-PBSA).

- Example : Derivatives with ΔG < -9 kcal/mol showed >80% inhibition in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.